molecular formula C17H20F2N4O3S B10926547 1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone

1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone

Cat. No.: B10926547
M. Wt: 398.4 g/mol
InChI Key: TWOMUCSWKOJHRD-UHFFFAOYSA-N
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Description

1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the sulfonyl piperazine moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H20F2N4O3S

Molecular Weight

398.4 g/mol

IUPAC Name

1-[4-[4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C17H20F2N4O3S/c1-12-16(11-20-23(12)17(18)19)27(25,26)22-9-7-21(8-10-22)15-5-3-14(4-6-15)13(2)24/h3-6,11,17H,7-10H2,1-2H3

InChI Key

TWOMUCSWKOJHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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